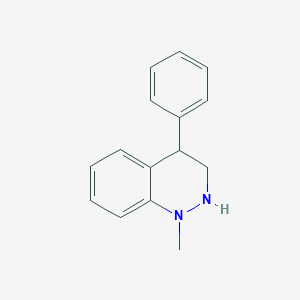
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline is an organic compound that belongs to the class of tetrahydropyridines
準備方法
The synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the condensation of phenylacetonitrile with methylamine, followed by cyclization and reduction steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes.
科学的研究の応用
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors in the body.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter synthesis and degradation.
Effects: The compound’s effects can include modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways.
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-Methyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Uniqueness: The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research.
特性
CAS番号 |
51718-17-3 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
1-methyl-4-phenyl-3,4-dihydro-2H-cinnoline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-5-9-13(15)14(11-16-17)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
InChIキー |
HOSBJAVMNMSUOL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(CN1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
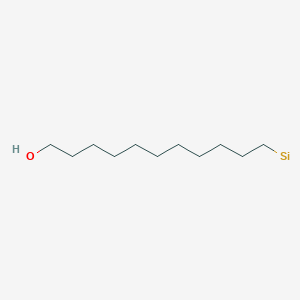
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
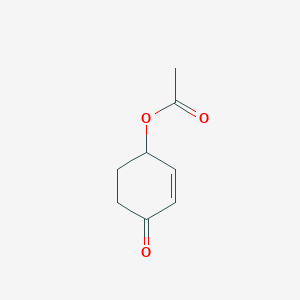

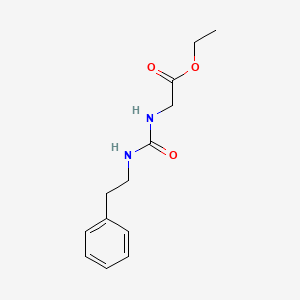


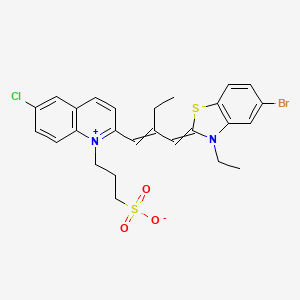

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
